molecular formula H2N2O6S2 B14334076 Diazene-1,2-disulfonic acid CAS No. 111451-31-1

Diazene-1,2-disulfonic acid

Cat. No.: B14334076
CAS No.: 111451-31-1
M. Wt: 190.16 g/mol
InChI Key: IGCFCYDLEVVDAJ-UHFFFAOYSA-N
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Description

Diazene-1,2-disulfonic acid (chemical formula: C₆H₆N₂O₆S₂) is an organosulfur compound characterized by a diazene group (N=N) flanked by two sulfonic acid (–SO₃H) moieties. Its structure enables unique reactivity, particularly in photoresponsive and coordination chemistry applications. Derivatives such as 4,4’-(diazene-1,2-diyl)dibenzoic acid are synthesized via hydrolysis of ethyl precursors in THF using KOH and subsequent acidification with HCl, yielding stable crystalline powders . This compound’s azo linkage allows for reversible isomerization under light, making it valuable in porous liquid frameworks and metal-organic frameworks (MOFs) for gas storage or catalysis .

Properties

CAS No.

111451-31-1

Molecular Formula

H2N2O6S2

Molecular Weight

190.16 g/mol

IUPAC Name

sulfoiminosulfamic acid

InChI

InChI=1S/H2N2O6S2/c3-9(4,5)1-2-10(6,7)8/h(H,3,4,5)(H,6,7,8)

InChI Key

IGCFCYDLEVVDAJ-UHFFFAOYSA-N

Canonical SMILES

N(=NS(=O)(=O)O)S(=O)(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of diazene-1,2-disulfonic acid typically involves the oxidation of hydrazine with hydrogen peroxide or air. Another method includes the hydrolysis of diethyl azodicarboxylate or azodicarbonamide, which yields this compound along with carbon dioxide and ethanol as by-products .

Industrial Production Methods: In industrial settings, this compound is often produced through the thermal decomposition of 2,4,6-triisopropylbenzenesulfonylhydrazide. This method is preferred due to its efficiency and the stability of the intermediate compounds formed during the process .

Chemical Reactions Analysis

Types of Reactions: Diazene-1,2-disulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfonic acid derivatives, reduced diazene compounds, and substituted diazene derivatives.

Scientific Research Applications

Diazene-1,2-disulfonic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of diazene-1,2-disulfonic acid involves its ability to undergo redox reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and cellular components, leading to a range of biological effects . The compound’s sulfonic acid groups also play a crucial role in its reactivity and interaction with other molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

Compound CAS Number Molecular Formula Key Features Applications
Diazene-1,2-disulfonic acid N/A C₆H₆N₂O₆S₂ Azo (N=N) bridge; sulfonic acid groups; photoresponsive isomerization MOFs, analytical reagents
Ethane-1,2-disulfonic acid 110-04-3 C₂H₆O₆S₂ Ethane backbone; highly water-soluble; dihydrate forms common Pharmaceutical salt formation
Benzene-1,2-disulfonic acid dipotassium salt 5710-54-3 C₆H₆K₂O₆S₂ Aromatic ring; dipotassium salt enhances solubility Chemical synthesis, ion exchange
Dinonylnaphthalenedisulfonic acid (DNNDSA) N/A C₂₈H₄₄O₆S₂ Bulky naphthalene core; hydrophobic alkyl chains Surfactants, corrosion inhibitors

Physicochemical Properties

Property This compound Ethane-1,2-disulfonic Acid Benzene-1,2-disulfonic Acid Dipotassium Salt DNNDSA
Solubility in Water Low (hydrophobic azo core) High (109 g/L at 25°C) Moderate (salt form improves solubility) Insoluble
Thermal Stability Sensitive to UV light Stable up to 200°C Stable under ambient conditions High (>150°C)
pKa ~1.5 (sulfonic groups) ~1.0 (strongly acidic) ~2.0 (weaker acidity due to K⁺ counterions) ~1.2

Research Findings and Gaps

  • Reactivity : this compound’s azo bond undergoes reversible cis-trans isomerism under UV light, enabling dynamic materials . Ethane-1,2-disulfonic acid’s high acidity facilitates API salt formation, improving drug bioavailability .
  • Stability : Propane-1,2-disulfonic acid derivatives exhibit lower formation energies (-40.6 kcal/mol) compared to diol analogs (-18.8 kcal/mol), suggesting sulfonic acids’ thermodynamic favorability .
  • Gaps : Quantitative solubility and toxicity data for this compound remain sparse. Comparative studies on its photostability versus azobenzene derivatives are needed.

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